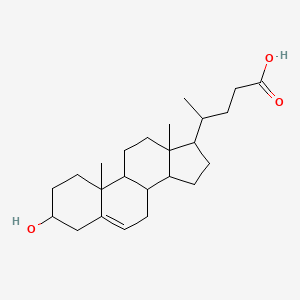

3-hydroxychol-5-en-24-oic acid

Beschreibung

Contextualization as a Monohydroxy Bile Acid Intermediate in Mammalian Systems

3β-hydroxychol-5-en-24-oic acid is a naturally occurring bile acid synthesized from cholesterol in the liver. ontosight.aismolecule.com Bile acids are fundamental for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. ontosight.ai As a monohydroxy bile acid, 3β-hydroxychol-5-en-24-oic acid is characterized by a single hydroxyl group in its molecular structure. foodb.casmolecule.com

It is a key intermediate in the Yamasaki pathway, an alternative route for bile acid synthesis. cocukmetabolizma.com This pathway involves the initial oxidation and shortening of the cholesterol side chain to form 3β-hydroxychol-5-en-24-oic acid, which is then subject to further modifications of its steroid ring structure. cocukmetabolizma.com In humans, it is believed that 7α-hydroxylation of this intermediate leads to the formation of 3β,7α-dihydroxy-5-cholenoic acid, a precursor to chenodeoxycholic acid. cocukmetabolizma.com Research in rats has also demonstrated the conversion of 3β-hydroxychol-5-en-24-oic acid to chenodeoxycholic acid within brain tissue. nih.govbris.ac.uk

The metabolism of 3β-hydroxychol-5-en-24-oic acid is not limited to a single pathway. It is a precursor in the biosynthesis of chenodeoxycholic acid and is formed from the 7α-hydroxylation of 27-hydroxycholesterol (B1664032). caymanchem.com Abnormal levels of this and other bile acids can be indicative of various conditions, including liver diseases like cirrhosis, bile duct obstruction, and certain metabolic disorders. ontosight.ai For instance, increased levels of cholenic acid are observed in patients with neonatal liver disease who have mutations in the CYP7A1 gene, which encodes for 7α-hydroxylase, as well as in individuals with intrahepatic and extrahepatic cholestasis. caymanchem.com

Table 1: Key Properties of 3-hydroxychol-5-en-24-oic acid

| Property | Value |

| Synonyms | 3β-hydroxy-5-Cholenic Acid, Cholenic Acid |

| Molecular Formula | C24H38O3 |

| Molecular Weight | 374.6 g/mol |

| Classification | Monohydroxy bile acid |

Significance in Steroidogenesis and Lipid Homeostasis Research

The importance of 3β-hydroxychol-5-en-24-oic acid extends to the broader fields of steroidogenesis and lipid homeostasis research. Its role as an intermediate provides a window into the intricate regulation of cholesterol metabolism.

Derivatives and metabolites of 3β-hydroxychol-5-en-24-oic acid have been shown to interact with nuclear receptors, such as the liver X receptors (LXRs), which are crucial regulators of lipid homeostasis and inflammatory processes. nih.govmdpi.com For example, methyl 3β-hydroxychol-5-en-24-oate, a derivative, has demonstrated high potency for LXRα/β activation. mdpi.com Activation of these receptors can induce genes involved in cellular cholesterol turnover, such as APOE, ABCA1, and ABCG1, and enhance cholesterol efflux from cells. mdpi.com This highlights the potential for compounds structurally related to 3β-hydroxychol-5-en-24-oic acid to influence cholesterol transport and metabolism.

Furthermore, research has identified various metabolites of this bile acid in different biological contexts. For instance, in certain rare metabolic disorders like Niemann-Pick disease type C, unusual 7-oxygenated bile acid sulfates, which are conjugated forms of metabolites like 3β-hydroxy-7-oxochol-5-en-24-oic acid, have been identified in urine. caymanchem.com Additionally, in cases of Smith-Lemli-Opitz syndrome (SLOS), 7-oxocholesterol can be metabolized to 3β-hydroxy-7β-N-acetylglucosaminyl-chol-5-en-24-oic acid. medrxiv.org These findings underscore the compound's involvement in complex metabolic pathways that can be altered in disease states.

The study of 3β-hydroxychol-5-en-24-oic acid and its metabolic network provides valuable insights into the regulation of bile acid synthesis and its impact on lipid and cholesterol homeostasis.

Table 2: Related Compounds in the Metabolism of 3-hydroxychol-5-en-24-oic acid

| Compound Name | Role/Significance |

| Chenodeoxycholic acid | A primary bile acid formed from 3β-hydroxychol-5-en-24-oic acid. nih.govresearchgate.net |

| Lithocholic acid | A monohydroxylated bile acid related to the metabolism of 3β-hydroxychol-5-en-24-oic acid. researchgate.net |

| 7-oxocholesterol | A precursor to metabolites like 3β-hydroxy-7β-N-acetylglucosaminyl-chol-5-en-24-oic acid in certain conditions. medrxiv.org |

| (3β)-3-Hydroxy-7-oxochol-5-en-24-oic acid | A metabolite of 7β-hydroxy cholesterol. medchemexpress.com |

| 3β,7α-dihydroxy-5-cholenoic acid | An intermediate in the conversion of 3β-hydroxychol-5-en-24-oic acid to chenodeoxycholic acid. cocukmetabolizma.com |

Eigenschaften

IUPAC Name |

4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAJCGFYHIANNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863511 | |

| Record name | 3-Hydroxychol-5-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymology of 3 Hydroxychol 5 En 24 Oic Acid

Precursors and Initial Hydroxylation Steps in Cholesterol Catabolism

The journey from cholesterol to 3-hydroxychol-5-en-24-oic acid begins with the modification of the cholesterol molecule, a process initiated by specific hydroxylation reactions. These initial steps are critical in priming the cholesterol structure for further enzymatic transformations.

Cholesterol as a Primary Precursor in Sterol Metabolism

Cholesterol is the foundational molecule for the synthesis of all bile acids, including 3-hydroxychol-5-en-24-oic acid. jci.orggenecards.orgnih.gov The liver is the central organ for cholesterol homeostasis, where it is either synthesized, taken up from circulation, or converted into bile acids. jensenlab.org This conversion of cholesterol into bile acids represents a major pathway for cholesterol catabolism and excretion from the body. jensenlab.orgnih.govpnas.org The synthesis of bile acids is a multi-step process involving at least 17 enzymes located in various cellular compartments, including the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. jensenlab.org

Role of 26-Hydroxycholesterol (27-Hydroxycholesterol) and 24S-Hydroxycholesterol Intermediates

The initial and rate-limiting steps in the alternative or "acidic" pathway of bile acid synthesis involve the hydroxylation of the cholesterol side chain. The mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene, plays a pivotal role in this process. nih.govresearchgate.netnih.gov This enzyme catalyzes the oxidation of the terminal methyl group of the cholesterol side chain to produce (25R)-26-hydroxycholesterol, which is often referred to as 27-hydroxycholesterol (B1664032). nih.govjensenlab.org In fact, CYP27A1 can perform a three-step oxidation of the same methyl group, leading first to an alcohol, then an aldehyde, and finally a carboxylic acid. genecards.orgnih.govresearchgate.net Therefore, 27-hydroxycholesterol is a key intermediate in this pathway.

Another significant oxysterol intermediate is 24S-hydroxycholesterol. This molecule is primarily synthesized in the brain, where it is a major mechanism for cholesterol elimination. nih.gov It can then be transported to the liver and further metabolized into bile acids, representing a minor but important route for bile acid synthesis. metabolicsupportuk.orgimrpress.com Both 24S-hydroxycholesterol and 27-hydroxycholesterol serve as markers for the alternative pathway of bile acid synthesis. nih.gov

Pathways of Formation within Bile Acid Biosynthesis

The formation of 3-hydroxychol-5-en-24-oic acid is intricately linked to specific routes within the broader landscape of bile acid biosynthesis. While the classic "neutral" pathway is the major route for bile acid production in adults, the "acidic" and other alternative pathways are the primary sources of this particular C24 bile acid.

Alternative and Minor Biosynthetic Routes Involving Oxysterols

Beyond the primary acidic pathway, other minor routes involving various oxysterols contribute to the biosynthesis of bile acids, including precursors to 3-hydroxychol-5-en-24-oic acid. For instance, the synthesis of bile acids via 24-hydroxycholesterol (B1141375) represents a distinct, albeit minor, pathway. imrpress.com This pathway is crucial for the removal of excess cholesterol from the brain. imrpress.com In the liver, 24-hydroxycholesterol undergoes further enzymatic modifications to be converted into bile acids. metabolicsupportuk.orgimrpress.com Additionally, other oxysterols, such as 25-hydroxycholesterol (B127956), can also be channeled into bile acid synthesis pathways. jensenlab.org These alternative routes underscore the metabolic flexibility of the liver in handling different sterol precursors for bile acid production.

Key Enzymatic Transformations and Associated Oxidoreductases

The conversion of cholesterol and its hydroxylated intermediates into 3-hydroxychol-5-en-24-oic acid is orchestrated by a series of specific enzymes, primarily oxidoreductases. These enzymes catalyze critical hydroxylation, oxidation, and isomerization reactions.

The initial and crucial step in the acidic pathway is catalyzed by sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme. nih.govjensenlab.org CYP27A1 is responsible for the hydroxylation of the C27 position of cholesterol to form 27-hydroxycholesterol. pnas.orgresearchgate.net Significantly, CYP27A1 can further oxidize this intermediate. It possesses the unique ability to hydroxylate the same methyl group three times, leading to the formation of a carboxylic acid. pnas.org This multi-step oxidation directly produces 3β-hydroxy-5-cholestenoic acid from cholesterol. nih.govpnas.org

Another key enzyme in the modification of the steroid nucleus is 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) . jci.orgjensenlab.orgnih.gov This enzyme is responsible for the conversion of the 3β-hydroxy-Δ⁵-steroid structure to a 3-oxo-Δ⁴-steroid structure. jci.org Specifically, it catalyzes the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. jci.orgresearchgate.net This transformation is a critical step in the pathway leading to the formation of the mature bile acid structure. Mutations in the HSD3B7 gene lead to a deficiency of this enzyme, causing a rare form of congenital bile acid synthesis defect characterized by the accumulation of atypical bile acids.

The subsequent shortening of the C27 side chain of 3β-hydroxy-5-cholestenoic acid to a C24 carboxylic acid, yielding 3-hydroxychol-5-en-24-oic acid, involves a process analogous to the beta-oxidation of fatty acids that occurs within the peroxisomes.

| Enzyme | Gene | Function | Cellular Location |

| Sterol 27-hydroxylase | CYP27A1 | Catalyzes the multi-step oxidation of the cholesterol side chain at the C27 position. | Mitochondria |

| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase | HSD3B7 | Oxidizes the 3β-hydroxyl group and isomerizes the Δ⁵ double bond of the steroid nucleus. | Endoplasmic Reticulum |

Interactive Data Table: Key Enzymes in the Biosynthesis of 3-hydroxychol-5-en-24-oic acid Precursors Note: This table summarizes the primary functions of the key enzymes discussed.

Cytochrome P450 Enzymes (e.g., CYP27A1, CYP7B1, CYP46A1)

Several cytochrome P450 enzymes play pivotal roles in the initial steps of cholesterol catabolism leading to the formation of bile acid precursors.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key player in the acidic pathway of bile acid synthesis. wikipedia.orgnih.gov CYP27A1 catalyzes the hydroxylation of the sterol side chain at position 27, a critical step in initiating the shortening of the cholesterol side chain. wikipedia.orgnih.gov In this pathway, it can act on cholesterol to produce 27-hydroxycholesterol and subsequently 3β-hydroxy-5-cholestenoic acid. wikipedia.org The dysfunction of CYP27A1 leads to cerebrotendinous xanthomatosis, a lipid storage disease, highlighting its importance in bile acid metabolism. wikipedia.orgmdpi.com

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is integral to the alternative, or acidic, pathway of bile acid synthesis. nih.gov CYP7B1 is responsible for the 7α-hydroxylation of various oxysterols, including 25-hydroxycholesterol and 27-hydroxycholesterol. mapmygenome.innih.gov This action is crucial for the subsequent conversion of these intermediates into bile acids. nih.gov The product of CYP7B1's activity on its substrates is a necessary step before further modifications by other enzymes in the biosynthetic pathway. nih.gov A deficiency in CYP7B1 can lead to severe liver disease in infants, underscoring its critical role in bile acid synthesis. nih.gov

CYP46A1 (Cholesterol 24-hydroxylase): Primarily expressed in the brain, CYP46A1 is responsible for the conversion of cholesterol to 24S-hydroxycholesterol. nih.govfrontiersin.org This process is the main route for cholesterol elimination from the brain. nih.gov While its primary role is in brain cholesterol homeostasis, the product, 24S-hydroxycholesterol, can be transported to the liver and further metabolized. nih.gov

| Enzyme | Location | Function in Bile Acid Synthesis |

| CYP27A1 | Mitochondria | Initiates the acidic pathway by hydroxylating the sterol side chain at C27. wikipedia.orgnih.gov |

| CYP7B1 | Endoplasmic Reticulum | Catalyzes the 7α-hydroxylation of oxysterols in the alternative pathway. nih.govmapmygenome.innih.gov |

| CYP46A1 | Endoplasmic Reticulum (primarily brain) | Converts cholesterol to 24S-hydroxycholesterol for elimination from the brain. nih.govfrontiersin.org |

Hydroxysteroid Dehydrogenases (e.g., HSD3B7)

HSD3B7 (3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase): This enzyme, located in the endoplasmic reticulum, is essential for the conversion of 3β-hydroxy-Δ⁵ steroids into 3-oxo-Δ⁴ steroids. nih.govgenecards.orgmedlineplus.govmedlineplus.gov This is a critical step in the modification of the steroid nucleus of cholesterol and its metabolites during bile acid synthesis. nih.gov HSD3B7 catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. nih.govnih.gov Mutations in the HSD3B7 gene lead to a congenital bile acid synthesis defect, characterized by the accumulation of 3β-hydroxy-Δ⁵ bile acids and progressive liver disease. nih.govmedlineplus.govmedlineplus.gov This demonstrates the indispensable role of HSD3B7 in producing mature bile acids with the correct 3α-hydroxy configuration. nih.gov

| Enzyme | Location | Function in Bile Acid Synthesis |

| HSD3B7 | Endoplasmic Reticulum | Converts 3β-hydroxy-Δ⁵ steroids to 3-oxo-Δ⁴ steroids. nih.govgenecards.orgmedlineplus.govmedlineplus.govnih.gov |

Peroxisomal β-Oxidation Components in Side-Chain Shortening

The final steps in the formation of C24 bile acids, such as 3-hydroxychol-5-en-24-oic acid, from their C27 precursors occur in the peroxisomes. nih.govresearchgate.net This process involves the shortening of the C27 sterol side chain through a β-oxidation pathway. nih.govresearchgate.net This peroxisomal β-oxidation is essential for the formation of mature C24-bile acids. nih.govresearchgate.net The process involves a series of enzymatic reactions that cleave a three-carbon unit from the C27 side chain. Deficiencies in the enzymes involved in this peroxisomal process can lead to the accumulation of C27 bile acid intermediates and are associated with certain metabolic disorders. mayocliniclabs.com

| Cellular Component | Process | Function in Bile Acid Synthesis |

| Peroxisomes | β-Oxidation | Shortens the C27 side chain of bile acid intermediates to form mature C24 bile acids. nih.govresearchgate.net |

Metabolic Fate and Downstream Products of 3 Hydroxychol 5 En 24 Oic Acid

Conversion to Primary and Secondary Bile Acids

3β-Hydroxychol-5-en-24-oic acid serves as a precursor in the synthesis of both primary and secondary bile acids. Research in various animal models and human subjects has elucidated the metabolic pathways that transform this compound into key bile acids such as chenodeoxycholic acid and lithocholic acid. researchgate.netnih.govnih.gov Studies involving the infusion of 3β-hydroxycholest-5-en-26-oic acid in hamsters identified 3β-hydroxychol-5-en-24-oic acid as a direct intermediate, which was further metabolized to chenodeoxycholic acid and lithocholic acid. nih.gov

Formation of Chenodeoxycholic Acid

The conversion of 3β-hydroxychol-5-en-24-oic acid to the primary bile acid chenodeoxycholic acid is a significant metabolic route. This pathway has been demonstrated in multiple species, including rabbits, hamsters, and humans. researchgate.net Research has shown that this conversion bypasses the formation of lithocholic acid as a necessary intermediate. researchgate.net

In rat brain tissue, a clear pathway has been identified where 3β-hydroxychol-5-en-24-oic acid is converted to chenodeoxycholic acid. nih.govbris.ac.uk This transformation proceeds through specific intermediates, including:

3β,7α-dihydroxychol-5-en-24-oic acid

7α-hydroxy-3-oxochol-4-en-24-oic acid nih.govbris.ac.uk

This pathway involves 7α-hydroxylation, a critical step that helps to prevent the accumulation of potentially harmful monohydroxylated bile acids. researchgate.net The existence of this metabolic route has been confirmed in both in vitro experiments using liver mitochondria and in vivo studies. nih.govkms-igakkai.com

Generation of Lithocholic Acid and Other Monohydroxylated Bile Acids

3β-Hydroxychol-5-en-24-oic acid can also be metabolized to the secondary bile acid, lithocholic acid. nih.govnih.gov In vitro studies using rat liver mitochondria have demonstrated the formation of lithocholic acid from cholesterol, with 3β-hydroxychol-5-en-24-oic acid as an intermediate. portlandpress.com This indicates that liver mitochondria can carry out the side-chain oxidation to form a C24 acid before modifications to the steroid ring system occur. portlandpress.com

Further studies in rats have shown that related unsaturated bile acids can be reduced to lithocholic acid by intestinal microflora, suggesting a role for gut bacteria in this metabolic process. nih.gov The infusion of its C27 precursor, 3β-hydroxycholest-5-en-26-oic acid, into hamsters also resulted in the identification of lithocholic acid as a downstream metabolite. nih.gov

Intermediates and Specific Oxidized Metabolites (e.g., 3β-Hydroxy-7-oxochol-5-en-24-oic acid)

The metabolism of 3β-hydroxychol-5-en-24-oic acid involves several key intermediates and oxidized products. One notable metabolite is 3β-hydroxy-7-oxochol-5-en-24-oic acid . medchemexpress.comszabo-scandic.comcaymanchem.com This compound is recognized as a bile acid and a metabolite of 7β-hydroxycholesterol in rats. medchemexpress.comcaymanchem.comlipidmaps.org Its formation represents an oxidation step at the C-7 position of the steroid nucleus. Conjugated forms of 3β-hydroxy-7-oxochol-5-en-24-oic acid have been identified in the urine of patients with Niemann-Pick disease type C, highlighting its relevance in certain pathological states. caymanchem.comlipidmaps.org

Glucuronidation and other Conjugation Pathways in Metabolic Clearance

For metabolic clearance, 3β-hydroxychol-5-en-24-oic acid and its metabolites undergo conjugation reactions, primarily glucuronidation and sulfation. nih.gov These processes increase the water solubility of the bile acids, facilitating their excretion.

A study quantifying the conjugates of 3β-hydroxychol-5-en-24-oic acid in the serum of patients with various hepatobiliary diseases found that the majority of this bile acid exists in a conjugated form. nih.gov In healthy individuals and patients with most forms of liver disease, sulfation is the predominant conjugation pathway. nih.gov However, in patients with obstructive jaundice, glucuronidation significantly exceeds sulfation, suggesting different substrate specificities of the UDP-glucuronyltransferase enzyme in cholestatic conditions. nih.gov

Other conjugation pathways have also been identified. For instance, metabolites such as 3β-hydroxy-7β-N-acetylglucosaminyl-chol-5-en-24-oic acid have been found, indicating that conjugation with N-acetylglucosamine can occur. medrxiv.org

The table below summarizes the serum concentrations of total 3β-hydroxychol-5-en-24-oic acid and the relative proportions of its glucuronidated and sulfated forms in various conditions.

Serum Concentrations of 3-hydroxychol-5-en-24-oic acid and its Conjugates

| Condition | Number of Subjects (n) | Total Concentration (μmol/L, Mean) | Glucuronidation (% of Total, Mean ± SD) | Sulfation (% of Total, Mean ± SD) |

|---|---|---|---|---|

| Control | 14 | 0.184 | - | - |

| Obstructive Jaundice | 15 | 6.783 | 60 ± 14% | 31 ± 14% |

| Liver Cirrhosis (Compensated) | 12 | 0.433 | - | - |

| Liver Cirrhosis (Decompensated) | 12 | 1.636 | - | - |

| Chronic Hepatitis | 12 | 0.241 | - | - |

| Acute Hepatitis | 11 | 2.364 | - | - |

Data sourced from Takikawa et al. (1985). nih.gov Percentages for control and other non-jaundice conditions were not specified but were noted to have sulfation exceeding glucuronidation.

Biological Functions and Molecular Mechanisms of 3 Hydroxychol 5 En 24 Oic Acid

Interactions with Nuclear Receptors and Transcriptional Regulation

3-hydroxychol-5-en-24-oic acid and its derivatives are recognized as important modulators of nuclear receptors, a class of proteins responsible for sensing steroid and lipid levels and subsequently altering gene expression. These interactions are crucial for maintaining lipid homeostasis and modulating inflammatory responses.

Liver X Receptors (LXRs) as Ligands

Liver X Receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose homeostasis. nomuraresearchgroup.com 3β-hydroxychol-5-en-24-oic acid, a specific isomer of 3-hydroxychol-5-en-24-oic acid, and its related cholestenoic acids have been identified as ligands for LXRs. nih.govnih.govnih.gov Specifically, cholestenoic acids with a 3β-hydroxy-Δ5 structure can activate both LXRα and LXRβ in neuronal cells. nih.gov This activation leads to increased expression of downstream target genes. For instance, methyl 3β-hydroxychol-5-en-24-oate, a derivative, has been shown to be a potent activator of both LXRα and LXRβ, inducing the expression of genes involved in cholesterol transport like APOE, ABCA1, and ABCG1. mdpi.comnih.gov

Research has demonstrated that these LXR-activating properties can influence cellular processes such as cholesterol efflux. mdpi.comnih.gov The activation of LXRs by these compounds also leads to the upregulation of the SREBF1 gene, but not the lipogenic genes regulated by SREBP1c, such as SCD1, ACACA, and FASN, in certain cell types. mdpi.comnih.gov Interestingly, some of these LXR-activating sterols can also decrease the expression of genes involved in cholesterol synthesis, such as DHCR7 and DHCR24. nih.gov

| Receptor | Interacting Molecule | Effect of Interaction |

| LXRα/β | 3β-hydroxychol-5-en-24-oic acid | Ligand binding and receptor activation. nih.govnih.gov |

| LXRα/β | Methyl 3β-hydroxychol-5-en-24-oate | Potent activation and induction of target genes (APOE, ABCA1, ABCG1). mdpi.comnih.gov |

Farnesoid X Receptor (FXR) and Broader Nuclear Receptor Modulation (PXR, VDR, CAR)

The farnesoid X receptor (FXR) is a primary bile acid sensor that governs bile acid synthesis and transport. nih.govwikipedia.org Studies have shown that 3β-hydroxychol-5-en-24-oic acid can activate FXR, although it is considered a less potent agonist compared to other bile acids like chenodeoxycholic acid. nih.gov The activation of FXR by bile acids typically leads to the regulation of a network of genes involved in maintaining bile acid homeostasis. nih.govfrontiersin.org

Beyond FXR, bile acids are known to interact with a broader range of nuclear receptors, including the Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Constitutive Androstane Receptor (CAR). ucl.ac.ukresearchgate.net While direct, specific interactions of 3-hydroxychol-5-en-24-oic acid with PXR, VDR, and CAR are not extensively detailed in the literature, the general promiscuity of bile acids as ligands for these "xenobiotic sensors" suggests a potential for modulation. researchgate.netnih.gov PXR, for example, is activated by a wide variety of endogenous and exogenous molecules and plays a key role in the metabolism and detoxification of foreign substances. nih.gov The ability of various bile acid derivatives to modulate these receptors highlights their integral role in integrated metabolic signaling. researchgate.net

| Receptor | Interacting Molecule | Reported Interaction Details |

| FXR | 3β-hydroxychol-5-en-24-oic acid | Activates FXR, but is less potent than chenodeoxycholic acid. nih.gov |

| PXR, VDR, CAR | Bile Acids (General) | Bile acids are known to modulate these receptors, though specific data for 3-hydroxychol-5-en-24-oic acid is limited. ucl.ac.ukresearchgate.net |

G-Protein Coupled Receptor (GPCR) Signaling Activity

In addition to nuclear receptors, 3-hydroxychol-5-en-24-oic acid and related sterols can modulate the activity of G-protein coupled receptors (GPCRs), a large family of cell surface receptors that detect molecules outside the cell and activate internal signal transduction pathways.

EBI2 (GPR183) Interactions

The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a GPCR that functions as a receptor for specific oxysterols, playing a crucial role in the immune response by directing cell migration. nih.govmdpi.com The primary endogenous ligands for EBI2 are 7α,25-dihydroxycholesterol (7α,25-OHC) and other related oxysterols. nih.govscienceopen.com These oxysterols bind to EBI2 with high affinity, leading to Gαi protein activation and subsequent leukocyte migration. nih.gov While a direct interaction between 3-hydroxychol-5-en-24-oic acid and EBI2 has not been established, the study of structurally similar molecules and their receptor targets is an active area of research. ucl.ac.uk The metabolism of cholesterol into various oxysterols and bile acids creates a complex signaling environment where multiple related molecules can have distinct or overlapping receptor affinities. scienceopen.com

TGR5 Signaling

TGR5 (also known as GPBAR1) is a cell surface GPCR that is activated by bile acids, mediating a variety of metabolic effects, including improvements in glucose homeostasis and energy expenditure. nih.govannualreviews.org TGR5 is activated by both primary and secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA). wgtn.ac.nz While TGR5 is a recognized bile acid receptor, there is currently no specific evidence to suggest that 3-hydroxychol-5-en-24-oic acid is a direct and potent agonist for this receptor. The selectivity of TGR5 activation is dependent on the structure of the bile acid, and further research is needed to fully elucidate the complete range of its endogenous ligands. wgtn.ac.nz

Modulation of Smoothened (Smo) Receptor

The Smoothened (Smo) receptor is a crucial component of the Hedgehog (Hh) signaling pathway, which is essential for embryonic development and tissue homeostasis. nih.govbiorxiv.org Certain oxysterols and bile acid precursors have been identified as modulators of Smo activity. nih.govbiorxiv.org Specifically, intermediates in a bile acid synthesis pathway that bypasses cholesterol, such as 3β-hydroxy-7-oxocholest-5-en-(25R)26-oic acid, have been shown to bind to the extracellular cysteine-rich domain of Smo. nih.govbiorxiv.org Some of these related molecules can activate the Hh pathway, while others can act as inhibitors. biorxiv.org For instance, while 25-hydroxy-7-oxocholesterol and (25R)26-hydroxy-7-oxocholesterol can activate Hh signaling, the structurally similar 3β-hydroxy-7-oxocholest-5-en-(25R)26-oic acid has been found to inhibit it. nih.govbiorxiv.org This highlights the subtle structural determinants that dictate the functional outcome of the interaction with the Smo receptor. Although a direct modulatory role for 3-hydroxychol-5-en-24-oic acid on Smo has not been definitively reported, its structural relationship to known Smo modulators suggests a potential for interaction within the complex regulation of the Hedgehog pathway.

Advanced Analytical Methodologies for 3 Hydroxychol 5 En 24 Oic Acid Research

Mass Spectrometry-Based Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a dominant technology in the field of "sterolomics," the comprehensive analysis of all sterol metabolites. nih.gov It offers the high sensitivity and specificity required to identify and quantify the diverse range of sterol molecules, including 3-hydroxychol-5-en-24-oic acid, which are often present in low abundance. ucl.ac.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been a foundational technique for profiling sterols. nih.gov While a traditional and robust method, one of its limitations is the frequent absence of molecular ions in the resulting spectra, which can complicate the identification of novel oxysterols. ucl.ac.uk Despite this, GC-MS remains a valuable tool, particularly for the analysis of both esterified and non-esterified forms of related sterols after base hydrolysis. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS, MSn) for High Sensitivity and Specificity

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS or MSn) has emerged as a superior method for the analysis of polar and non-volatile sterols like 3-hydroxychol-5-en-24-oic acid. nih.gov This technique often eliminates the need for hydrolysis and extensive derivatization steps. nih.gov Capillary LC-MSn, in particular, has been developed to achieve high sensitivity, with detection limits as low as 0.8 picograms on-column, and specificity for identifying oxysterols in complex biological samples. ucl.ac.uk The use of multi-stage fragmentation (MSn) provides detailed structural information, which is crucial for the confident identification of analytes. ucl.ac.ukmedrxiv.org

A key advantage of LC-ESI-MS is its ability to analyze a wide range of cholesterol metabolites, including oxysterols and cholestenoic acids, from small sample volumes. sfrbm.org The combination of LC separation with high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) allows for the quantitative profiling of over 30 cholesterol metabolites in human plasma. ucl.ac.uk This comprehensive approach is instrumental in understanding the metabolic pathways and biological roles of these compounds. sfrbm.orgucl.ac.uk

Sample Preparation and Derivatization Techniques for Enhanced Detection

Effective sample preparation is critical for the successful analysis of 3-hydroxychol-5-en-24-oic acid, primarily to remove the overwhelmingly abundant cholesterol and to enhance the ionization efficiency of the target analytes. ucl.ac.uknih.gov

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a powerful technique designed to improve both the sensitivity and specificity of sterol analysis by LC-ESI-MS. sfrbm.orgmdpi.com This method specifically targets the 3β-hydroxy-5-ene functional group present in 3-hydroxychol-5-en-24-oic acid and other related sterols. mdpi.commedrxiv.org The process involves two main steps:

Enzymatic Oxidation: Cholesterol oxidase, an enzyme from Brevibacterium or Streptomyces sp., is used to convert the 3β-hydroxy group to a 3-oxo group, forming a 3-oxo-4-ene structure. ucl.ac.ukmdpi.commedrxiv.org This reaction is highly specific for the 3β-hydroxy-5-ene and 3β-hydroxy-5α-hydrogen structures. sfrbm.orgmdpi.com

Chemical Derivatization: The resulting 3-oxo group is then reacted with a derivatizing agent, most commonly Girard P hydrazine (B178648). mdpi.commedrxiv.org

The EADSA technology allows for the analysis of both 3β-hydroxy-5-ene and 3-oxo-4-ene oxysterols in a single LC-MS run. royalsocietypublishing.org This is achieved by splitting the sample into two aliquots. One aliquot is treated with cholesterol oxidase before derivatization, while the other is derivatized directly to measure naturally occurring 3-oxo sterols. royalsocietypublishing.org

Girard P Hydrazine Derivatization

Girard P (GP) hydrazine is a cationic derivatizing agent that reacts efficiently with the 3-oxo group generated during EADSA to form a hydrazone. mdpi.commedrxiv.org This derivatization serves a crucial purpose: it introduces a permanent positive charge onto the sterol molecule. medrxiv.org This "charge-tagging" significantly enhances the ionization efficiency in electrospray ionization, leading to a substantial improvement in sensitivity during LC-MS analysis. medrxiv.orgmedrxiv.org

A significant benefit of GP derivatization is the generation of information-rich mass spectra upon multistage fragmentation (MS² or MS³). medrxiv.orgmedrxiv.org This provides a high degree of confidence in the structural identification of the analyzed compounds. medrxiv.orgmedrxiv.org The characteristic fragmentation patterns of GP-derivatized sterols are well-documented and aid in their unambiguous identification.

Application of Deuterium (B1214612) Labeling for Mechanistic Tracing

Deuterium labeling is a powerful tool for tracing metabolic pathways and understanding the origins of different sterols. By administering deuterium-labeled precursors, such as deuterium-labeled cholesterol, researchers can follow the incorporation of the isotope into various downstream metabolites, including 3-hydroxychol-5-en-24-oic acid. nih.gov

This technique has been instrumental in elucidating the biosynthetic pathways of various cholestenoic acids. For example, studies using deuterium enrichment have shown that 3β-hydroxycholest-5-en-(25R)26-oic acid (3β-HCA) is derived from a different pool of cholesterol or via a different pathway compared to other related acids like 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.gov The degree of deuterium incorporation provides quantitative insights into the relative contributions of different biosynthetic routes. nih.gov

Furthermore, isotope-coded Girard P reagents, such as [²H₅]GP, can be used in comparative and quantitative studies. mdpi.commedrxiv.orgroyalsocietypublishing.org By labeling different samples (e.g., control vs. patient) with different isotopic versions of the GP reagent, their relative sterol profiles can be accurately compared in a single LC-MS analysis. google.com This differential labeling strategy is a cornerstone of quantitative sterolomics.

Compound Names

| Trivial Name/Abbreviation | Systematic Name |

| 3β-HCA | 3β-hydroxycholest-5-en-(25R)26-oic acid |

| 7α-hydroxy-3-oxochol-4-en-24-oic acid | 7α-hydroxy-3-oxochol-4-en-24-oic acid |

| [²H₅]GP | [²H₅]Girard P hydrazine |

| Cholesterol | Cholest-5-en-3β-ol |

| 3-hydroxychol-5-en-24-oic acid | 3β-hydroxychol-5-en-24-oic acid |

Chromatographic Separation Strategies for Complex Biological Matrices

The accurate analysis of 3-hydroxychol-5-en-24-oic acid and related bile acids in biological matrices such as plasma, bile, and feces presents a significant challenge due to the complexity of these samples and the structural similarity among different bile acid species. d-nb.infogoogle.com Effective separation strategies are therefore essential to isolate the target analyte from interfering substances and ensure reliable quantification. These typically involve a multi-step process beginning with sample extraction and purification, followed by chromatographic separation. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of bile acids from complex biological samples prior to chromatographic analysis. mdpi.comnih.gov This method leverages the differential affinity of the analyte for a solid sorbent material versus the sample matrix. For bile acids, including 3-hydroxychol-5-en-24-oic acid, reversed-phase (RP) cartridges, most commonly packed with C18-bonded silica, are frequently used. nih.govmdpi.commdpi.com

The general principle involves loading the sample onto a pre-conditioned cartridge. Interfering substances are then washed away with a polar solvent mixture, such as 70% ethanol (B145695), while the more hydrophobic bile acids are retained on the C18 sorbent. nih.gov The target analytes are subsequently eluted with a less polar solvent, like methanol (B129727) or ethanol. mdpi.comsfrbm.org This process not only purifies the sample but also concentrates the analytes, enhancing detection sensitivity. biorxiv.org

Research has demonstrated high recovery rates for bile acids using optimized SPE protocols. For instance, a C18-based SPE procedure yielded recoveries of 89.1-100.2% for a panel of 19 bile acid standards and over 80% for the same analytes in porcine bile samples. nih.gov The choice of SPE sorbent and elution solvents is critical and must be optimized depending on the specific biological matrix being analyzed, whether it be plasma, bile, or feces. mdpi.comnih.gov

| Biological Matrix | SPE Cartridge | Elution Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Porcine Bile | C18-based | Not Specified | High recoveries for 19 bile acids (89.1-100.2% for standards, >80% in bile). | nih.gov |

| Human Feces | 30 mg SPE cartridge | Methanol | Effective purification after NaOH extraction and rinses with water and hexane. | mdpi.com |

| Mouse CSF | 200 mg tC18 Sep-Pak | Flow-through and 70% ethanol wash contained the analytes. | Successfully separated oxysterols and cholestenoic acids from cholesterol. | nih.gov |

| Mouse Brain | Reversed-phase C18 | Not Specified | Separated oxysterol- and cholesterol-rich fractions effectively. | mdpi.commdpi.com |

Reversed-Phase Liquid Chromatography (RP-LC)

Following sample preparation by SPE, Reversed-Phase Liquid Chromatography (RP-LC) is the predominant technique for the analytical separation of 3-hydroxychol-5-en-24-oic acid and other bile acids. d-nb.info In RP-LC, analytes are separated based on their hydrophobicity through partitioning between a nonpolar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase. scielo.org.bo

Modern methods often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which employ columns with smaller particle sizes (typically under 3 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. d-nb.infonih.gov For instance, a rapid UHPLC method was developed to separate 27 murine bile acid species in just 6.5 minutes. d-nb.info

The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency) and an organic solvent (commonly acetonitrile (B52724) or methanol). d-nb.infosigmaaldrich.com The gradient starts with a higher proportion of the aqueous phase, allowing polar compounds to elute first, and gradually increases the organic solvent concentration to elute more hydrophobic compounds like 3-hydroxychol-5-en-24-oic acid. The choice of stationary phase chemistry (e.g., C18 vs. Biphenyl) and mobile phase composition is crucial for resolving structurally similar bile acid isomers. d-nb.info

| Column | Mobile Phase Composition | Run Time | Key Finding | Reference |

|---|---|---|---|---|

| Ascentis Express C18 (2.7 µm) | Water/Methanol with 5 mM ammonium acetate and 0.012% formic acid | 14 min | Robust method for individual measurement of 15 bile acid species. | sigmaaldrich.com |

| Kinetex Core–Shell Biphenyl (2.6 µm) | Water/Methanol with 0.01% NH3 and 10 mM ammonium acetate | 6.5 min | High-throughput quantification of 27 murine bile acids. | d-nb.info |

| Hypersil Gold C18 (1.9 µm) | Methanol/Acetonitrile/Water with 0.1% formic acid | 17 min | Separation of oxysterols and cholestenoic acids in mouse CSF. | nih.gov |

Development of Quantitative Analysis Methods using Isotope Dilution for Research

For accurate and precise quantification of 3-hydroxychol-5-en-24-oic acid in research settings, isotope-dilution mass spectrometry (ID-MS) is considered the gold standard. researchgate.netucl.ac.uk This technique offers high sensitivity and specificity by using a stable, isotopically labeled version of the analyte as an internal standard. nih.gov

The core principle of ID-MS involves adding a known amount of the isotope-labeled standard (e.g., containing deuterium, ²H, or carbon-13, ¹³C) to the sample at the earliest stage of preparation. d-nb.infonih.gov This labeled standard is chemically identical to the endogenous analyte and thus behaves identically during extraction, purification, chromatographic separation, and ionization in the mass spectrometer. Any sample loss during workup affects both the analyte and the standard equally. diva-portal.org

Quantification is achieved by measuring the ratio of the signal intensity of the endogenous (unlabeled) analyte to that of the known amount of the added (labeled) internal standard. mdpi.com This ratio is then used to calculate the absolute concentration of the analyte, correcting for any variations in sample recovery or instrument response. The use of an isotopically labeled standard that is an exact structural match to the analyte allows for what is termed "absolute quantification". diva-portal.org In cases where such a standard is unavailable, a structurally similar labeled compound can be used for "semi-quantification". diva-portal.org The purity of the isotopic standard is a critical factor, as impurities can interfere with the measurement of the target analyte, potentially compromising the limit of quantification. d-nb.info

Investigation of 3 Hydroxychol 5 En 24 Oic Acid in Preclinical Disease Models and Metabolic Dysregulation

Metabolic Imbalances in Inherited Disorders of Sterol and Bile Acid Synthesis Pathways

Inherited disorders that disrupt the intricate pathways of sterol and bile acid synthesis offer a critical window into the metabolic significance of compounds like 3-hydroxychol-5-en-24-oic acid. Preclinical models of these conditions have been invaluable in elucidating the biochemical consequences of specific enzyme deficiencies.

Smith-Lemli-Opitz Syndrome (SLOS) Models and Associated Sterol Elevations

Smith-Lemli-Opitz syndrome (SLOS) is another autosomal recessive disorder, caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7). This enzyme catalyzes the final step in cholesterol biosynthesis, the conversion of 7-DHC to cholesterol. nih.govnih.gov Consequently, individuals with SLOS have low levels of cholesterol and markedly elevated levels of 7-DHC in tissues and bodily fluids. nih.gov

Animal models of SLOS, including both pharmacologically induced rat models (using DHCR7 inhibitors like AY9944) and genetically engineered mouse models, have been pivotal in studying the pathological consequences of this sterol imbalance. mdpi.comresearchgate.net These models exhibit a profound elevation of 7-DHC and a corresponding reduction in cholesterol levels in various tissues, including the brain, liver, and retina. mdpi.com The altered sterol profile in these models leads to the production of unusual bile acids derived from 7-DHC, bypassing the normal cholesterol-dependent pathway. nih.gov The identification of these atypical bile acid species in SLOS models has shed light on alternative metabolic routes that become significant in the context of impaired cholesterol synthesis. nih.gov

Key Sterol and Metabolite Alterations in SLOS Preclinical Models

| Compound | Observed Change | Biological Significance |

|---|---|---|

| 7-dehydrocholesterol (7-DHC) | Markedly Increased | Immediate precursor to cholesterol; accumulation is a hallmark of SLOS. |

| Cholesterol | Decreased | Essential for cell membrane structure and precursor for steroid hormones and bile acids. |

| Atypical Bile Acids | Increased | Formed from the excess 7-DHC, indicating an alternative bile acid synthesis pathway. |

Neurological System Research Contexts and Sterol Metabolism in Brain

The brain is the most cholesterol-rich organ, and maintaining cholesterol homeostasis is vital for its normal function. Dysregulation of brain sterol metabolism has been implicated in a variety of neurodegenerative diseases.

Neurodegenerative Disease Models (e.g., Parkinson's Disease, Amyotrophic Lateral Sclerosis)

In the context of Parkinson's disease (PD), research has pointed to a link between cholesterol metabolism and α-synuclein pathology. plos.orgnih.gov Studies using mouse models of PD have shown that elevated levels of the enzyme cholesterol 24-hydroxylase (CYP46A1) and its product, 24-hydroxycholesterol (B1141375) (24-OHC), are associated with increased α-synuclein aggregation and neurodegeneration. plos.orgnih.gov Overexpression of CYP46A1 in these models intensifies the pathological features of PD, while its genetic removal has a neuroprotective effect. plos.orgnih.gov Furthermore, intracerebral administration of 24-OHC has been shown to exacerbate α-synuclein pathology and dopaminergic neurodegeneration. plos.org While not directly 3-hydroxychol-5-en-24-oic acid, these findings highlight the critical role of cholesterol metabolites in the pathogenesis of neurodegenerative disorders. The potential involvement of other bile acid precursors and metabolites in these processes remains an active area of investigation. Some studies have also explored the neuroprotective properties of novel bile acid derivatives in cellular models of Parkinson's disease. mdpi.comnih.gov

Brain Sterol Metabolism and Export Mechanisms in Animal Models

The brain maintains its own cholesterol pool, largely independent of peripheral circulation, due to the blood-brain barrier. explorationpub.com Therefore, the in-situ synthesis and elimination of cholesterol are tightly regulated processes. The primary mechanism for cholesterol removal from the brain is its enzymatic conversion to the more polar oxysterol, 24(S)-hydroxycholesterol (24S-HC), by the neuron-specific enzyme CYP46A1. nih.govresearchgate.net This metabolite can then cross the blood-brain barrier and enter the systemic circulation. researchgate.net

Animal models, particularly knockout mice lacking CYP46A1, have been instrumental in understanding this crucial export pathway. nih.govnih.gov These mice show a significant reduction in brain cholesterol turnover. nih.gov Furthermore, studies in rodent models have identified the presence of intermediates of bile acid biosynthetic pathways in the brain, suggesting that local metabolism of sterols to acidic compounds occurs. nih.gov For instance, the conversion of 3β-hydroxychol-5-en-24-oic acid to chenodeoxycholic acid has been demonstrated in rat brain tissue, indicating that pathways for bile acid synthesis, though perhaps minor compared to the liver, are present in the central nervous system. nih.gov

Role as a Metabolic Biomarker in Research Settings for Mechanistic Insights

3-hydroxychol-5-en-24-oic acid serves as a valuable metabolic biomarker in research, providing critical mechanistic insights into hepatobiliary diseases and inborn errors of bile acid synthesis. explorationpub.com In healthy individuals, this compound is barely detectable in serum. nih.gov However, its levels become remarkably high in patients with cholestasis, making it a sensitive indicator of this condition. nih.gov

The accumulation of 3-hydroxychol-5-en-24-oic acid and other Δ5-intermediates points to specific enzymatic defects in the bile acid synthesis pathway. For instance, a deficiency in the enzyme 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) or oxysterol 7α-hydroxylase (CYP7B1) can lead to a buildup of these atypical bile acids. explorationpub.com In CYP7B1 deficiency, a rare and severe genetic disorder, 3β-hydroxy-Δ5-cholenoic acid can constitute up to 90% of the total plasma bile acids, leading to progressive cholestasis and fibrosis. explorationpub.com Therefore, analyzing the profile of these specific bile acids in bodily fluids is a cornerstone for diagnosing these disorders. explorationpub.com

Mechanistically, these atypical bile acids fail to act as effective agonists for key nuclear receptors like the farnesoid X receptor (FXR), which are central to bile acid homeostasis and hepatoprotection. explorationpub.com This lack of activation impairs the feedback regulation of bile acid synthesis and transport, exacerbating liver injury. The presence and quantification of 3-hydroxychol-5-en-24-oic acid thus provide a window into the functional status of bile acid synthesis pathways and the underlying molecular basis for progressive cholestatic liver disease. explorationpub.com

Table 3: 3-hydroxychol-5-en-24-oic acid as a Biomarker

| Disease/Condition | Observation | Mechanistic Insight |

|---|---|---|

| Cholestatic Liver Diseases (general) | Remarkably high serum levels compared to normal subjects. nih.gov | Indicates impaired bile flow and a shift to alternative, toxic bile acid synthesis pathways. |

| CYP7B1 Deficiency | Accumulation of Δ5-monohydroxylated bile acids; constitutes up to 90% of plasma bile acids. explorationpub.com | Points to a specific defect in the alternative "acidic" pathway of bile acid synthesis, leading to severe neonatal liver disease. explorationpub.com |

| HSD3B7 Deficiency | Accumulation of 3β-hydroxy-Δ5 bile acids. | Indicates a defect in the modification of the steroid ring, a crucial early step in primary bile acid synthesis. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-hydroxychol-5-en-24-oic acid |

| 3β,7α-dihydroxychol-5-en-24-oic acid |

| 3β-hydroxycholest-5-en-26-oic acid |

| Alpha-naphthyl isothiocyanate (ANIT) |

| Chenodeoxycholic acid |

| Cholesterol |

Synthetic Strategies and Chemical Modifications of 3 Hydroxychol 5 En 24 Oic Acid for Research Applications

Synthesis of Analogues and Stereoisomers for Structure-Activity Relationship Studies

The synthesis of analogues and stereoisomers of 3-hydroxychol-5-en-24-oic acid is fundamental to understanding how its chemical structure relates to its biological activity. Structure-activity relationship (SAR) studies involve systematically altering parts of the molecule—such as the steroid nucleus or the side chain—and observing how these changes affect its function.

Synthetic approaches often begin with commercially available steroid precursors. Modifications can include:

Alteration of the Steroid Nucleus: Introducing or modifying substituents (e.g., hydroxyl, oxo groups) on the A, B, C, or D rings of the cholane (B1240273) skeleton.

Modification of the Side Chain: Lengthening, shortening, or introducing functional groups to the C-24 carboxylic acid side chain. For instance, a multi-step synthesis starting from a related bile acid, methyl 3α,12α-dihydroxy-5β-cholanoate, has been used to create dihomo-analogues with a longer side chain doaj.org.

Stereochemical Variation: The synthesis of specific stereoisomers allows for the investigation of the spatial arrangement required for biological activity. This can be achieved by using stereoselective reagents or starting from chiral precursors to control the orientation of substituents at the various stereocenters of the molecule nih.gov.

These synthetic analogues are then evaluated in biological assays to determine their efficacy and potency, providing insights into the pharmacophore of the parent molecule. For example, SAR studies on other complex molecules like coumarins have shown that the introduction of specific groups, such as electron-withdrawing nitro groups, can significantly enhance biological activity mdpi.com. Similarly, studies on thiazole (B1198619) derivatives have demonstrated how minor substituent changes can drastically alter inhibitory activity against enzymes like cholinesterase .

Table 1: Synthetic Strategies for SAR Studies

| Strategy | Description | Purpose in SAR | Example Reference Concept |

|---|---|---|---|

| Nucleus Modification | Adding or changing functional groups on the steroid rings. | To determine the importance of ring substituents for receptor binding or enzyme interaction. | Synthesis of various hydroxylated or oxidized bile acid analogues. |

| Side-Chain Homologation | Extending or shortening the C-24 carboxylic acid side chain. | To probe the optimal chain length for biological activity. | Synthesis of 23a,23b-dihomo-cholan-24-oic acid derivatives doaj.org. |

| Stereoselective Synthesis | Controlling the stereochemistry at chiral centers. | To understand the precise 3D conformation required for function. | Synthesis of specific stereoisomers of mefloquine (B1676156) analogs to test antifungal activity nih.gov. |

Preparation of Labeled Compounds for Metabolic Tracing and Enzyme Assays

Isotopically labeled versions of 3-hydroxychol-5-en-24-oic acid are indispensable tools for tracing its metabolic fate and for developing sensitive enzyme assays. Stable isotopes (e.g., ²H, ¹³C) or radioactive isotopes (e.g., ³H, ¹⁴C) are incorporated into the molecule, which can then be tracked and quantified within complex biological systems.

A prominent technique that utilizes labeled reagents is "enzyme-assisted derivatization for sterol analysis" (EADSA). royalsocietypublishing.orgresearchgate.net This method is particularly useful for analyzing 3β-hydroxy-Δ⁵-steroids like 3-hydroxychol-5-en-24-oic acid. The process involves:

Enzymatic Oxidation: The sample is treated with cholesterol oxidase, an enzyme that specifically converts the 3β-hydroxy-5-ene functional group into a 3-oxo-4-ene structure royalsocietypublishing.orgnih.gov.

Isotopic Derivatization: The resulting 3-oxo-4-ene product is then reacted with an isotopically labeled derivatizing agent, such as Girard P (GP) reagent. By using different isotopic versions of the reagent (e.g., [²H₀]GP and [²H₅]GP) on different sample fractions, one can distinguish between sterols that were endogenously in the 3-oxo-4-ene form and those that were converted from the 3β-hydroxy-5-ene form royalsocietypublishing.orgmdpi.com.

Analysis: The derivatized, charged products are then readily analyzed by liquid chromatography-mass spectrometry (LC-MS), allowing for highly sensitive and specific quantification researchgate.net.

This labeling strategy enables researchers to trace the conversion of 3-hydroxychol-5-en-24-oic acid by specific enzymes, such as 3β-hydroxysteroid dehydrogenase/isomerase, and to accurately measure its levels and those of its metabolites in biological fluids like plasma royalsocietypublishing.orgresearchgate.net.

Derivatization for Analytical and Functional Studies (e.g., Methyl Esters, Acetates)

Chemical derivatization is a key step in preparing 3-hydroxychol-5-en-24-oic acid for various analytical techniques and for use in functional studies. By converting the native hydroxyl and carboxylic acid groups into other functional groups, properties like volatility, stability, and chromatographic behavior can be optimized.

Common derivatization strategies include:

Esterification: The carboxylic acid group at C-24 is often converted into a methyl ester. This is typically done to increase the volatility of the compound for analysis by gas chromatography-mass spectrometry (GC-MS) chromsoc.jp. The synthesis of related bile acid analogues frequently starts with the methyl ester form, such as methyl 3α,12α-dihydroxy-5β-cholanoate, which is then subjected to further reactions doaj.org.

Acetylation: The hydroxyl group at the C-3 position can be converted into an acetate (B1210297) ester. This modification can protect the hydroxyl group during subsequent synthetic steps or alter the compound's polarity for chromatographic separation. An example of a related compound undergoing such modification is methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate chemicalbook.com.

Silylation: Conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers is another common technique to increase volatility for GC-MS analysis chromsoc.jp.

These derivatizations not only aid in analysis but can also be used to probe functional aspects. For example, esterification of the carboxylic acid can reveal its importance for a specific biological interaction, as the charge and hydrogen-bonding capability of the group are removed nih.gov.

Table 2: Common Derivatization Methods for 3-hydroxychol-5-en-24-oic acid

| Functional Group | Derivative | Reagent/Method | Purpose | Reference Concept |

|---|---|---|---|---|

| C-24 Carboxylic Acid | Methyl Ester | Methanol (B129727)/Acid Catalyst | Increase volatility for GC-MS; Synthetic intermediate. | Synthesis starting from methyl cholanoate doaj.org. |

| C-3 Hydroxyl | Acetate Ester | Acetic Anhydride/Pyridine | Protection of hydroxyl group; Alter polarity for chromatography. | Use of 3-acetate derivatives in biochemical research chemicalbook.com. |

| C-3 Hydroxyl | Silyl Ether | e.g., BSTFA, TMCS | Increase volatility and thermal stability for GC-MS analysis. | General derivatization for bile acid analysis chromsoc.jp. |

Future Directions and Emerging Research Avenues

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of bile acids from cholesterol is a multi-step process involving a cascade of enzymatic reactions primarily in the liver. While the major pathways, the classic (or neutral) and the alternative (or acidic), have been extensively studied, the precise regulation and complete enzymatic machinery involved in the synthesis of specific intermediates like 3-hydroxychol-5-en-24-oic acid are still being fully elucidated.

Future research is focused on identifying novel enzymes and regulatory factors that fine-tune the production of this and other bile acid precursors. The classic pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme that converts cholesterol to 7α-hydroxycholesterol. nih.govmdpi.com The alternative pathway begins with the action of sterol 27-hydroxylase (CYP27A1) in the mitochondria, which hydroxylates cholesterol at the side chain. nih.govnih.gov Subsequent modifications by enzymes such as 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) and oxysterol 7α-hydroxylase (CYP7B1) lead to the formation of various bile acid intermediates. nih.govnih.gov

The regulation of these enzymes is complex, involving feedback inhibition by bile acids themselves, often mediated by nuclear receptors. For instance, bile acids can activate the farnesoid X receptor (FXR) in hepatocytes, which in turn induces the expression of the small heterodimer partner (SHP). SHP then inhibits the transcription of the CYP7A1 gene, thus downregulating the classic pathway. researchgate.net Understanding how these global regulatory networks impact the specific flux towards 3-hydroxychol-5-en-24-oic acid is a key area of investigation. Furthermore, the potential for undiscovered enzymes or alternative splicing variants of known enzymes to contribute to its synthesis remains an open question.

Table 1: Key Enzymes in Bile Acid Biosynthesis

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme, converts cholesterol to 7α-hydroxycholesterol. nih.govmdpi.com | Classic (Neutral) |

| Sterol 27-hydroxylase | CYP27A1 | Initiates side-chain oxidation of cholesterol. nih.govnih.gov | Alternative (Acidic) |

| Oxysterol 7α-hydroxylase | CYP7B1 | 7α-hydroxylation of oxysterols produced in the alternative pathway. researchgate.net | Alternative (Acidic) |

| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase | HSD3B7 | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. nih.gov | Classic (Neutral) |

| Sterol 12α-hydroxylase | CYP8B1 | Determines the ratio of cholic acid to chenodeoxycholic acid. nih.gov | Classic (Neutral) |

Deeper Understanding of Receptor-Mediated Signaling Pathways in Specific Tissues

Beyond their role in digestion, bile acids and their precursors are now recognized as signaling molecules that activate specific nuclear receptors and G protein-coupled receptors (GPCRs), thereby regulating metabolism, inflammation, and other cellular processes. researchgate.netnih.gov A critical future direction is to determine if 3-hydroxychol-5-en-24-oic acid or its downstream metabolites act as ligands for these receptors and to characterize the resulting signaling cascades in various tissues.

Nuclear receptors (NRs) are a family of ligand-activated transcription factors that control gene expression. nih.gov Several NRs, including the Pregnane X Receptor (PXR), Liver X Receptors (LXRs), and Retinoid acid-related Orphan Receptors (RORs), are known to be modulated by oxysterols and other cholesterol derivatives. mdpi.comnih.govmdpi.com For example, certain hydroxycholesterols can act as agonists for RORγ and LXRs, influencing lipid metabolism and inflammation. nih.gov Research is needed to investigate whether 3-hydroxychol-5-en-24-oic acid can directly bind to and modulate the activity of these or other orphan nuclear receptors. mdpi.com

Additionally, some fatty acid derivatives have been shown to activate GPCRs, such as GPR84 and Hydroxycarboxylic acid receptor 3 (HCA3), which are expressed on immune cells and play roles in inflammation. nih.govmerckmillipore.com Given the structural similarity, exploring the potential for 3-hydroxychol-5-en-24-oic acid to interact with these receptors could unveil novel roles in immunomodulation. Understanding these receptor interactions will provide a mechanistic basis for the physiological functions of this compound outside of the liver.

Table 2: Potential Receptor Targets for 3-hydroxychol-5-en-24-oic acid

| Receptor Family | Specific Receptors | Known Ligands/Activators | Potential Biological Function |

|---|---|---|---|

| Nuclear Receptors (NRs) | RORα, RORγ, LXR, PXR, FXR | Oxysterols, Steroids, Bile Acids researchgate.netmdpi.comnih.gov | Regulation of metabolism, development, and inflammation. nih.govnih.gov |

| G Protein-Coupled Receptors (GPCRs) | GPR84, HCA3 | Medium-chain fatty acids and their 3-hydroxy derivatives. nih.gov | Modulation of immune cell function and inflammation. nih.govmerckmillipore.com |

Development of Advanced Analytical Platforms for Comprehensive Lipidomics and Metabolomics

The study of low-abundance signaling lipids like 3-hydroxychol-5-en-24-oic acid requires highly sensitive and specific analytical techniques. The development of advanced analytical platforms is crucial for accurately quantifying this and related metabolites in complex biological samples, enabling a deeper understanding of its metabolic flux and distribution.

Mass spectrometry (MS) coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC) is the cornerstone of modern lipidomics and metabolomics. mdpi.com For oxysterols and bile acid intermediates, LC-MS/MS is a particularly powerful tool. und.edunih.gov Future advancements will likely focus on several key areas:

Enhanced Sensitivity and Throughput: Two-dimensional LC (2D-LC) coupled with MS/MS can improve the separation of isomeric compounds and remove matrix interference, increasing sensitivity and allowing for the detection of very low-level metabolites in samples like cerebrospinal fluid. nih.gov

Improved Structural Elucidation: High-resolution mass spectrometry (HRMS) and multi-stage fragmentation (MSn) techniques provide detailed structural information, which is essential for unambiguously identifying novel metabolites and distinguishing between closely related isomers. und.edu

Novel Derivatization Strategies: Chemical derivatization can significantly enhance the ionization efficiency and chromatographic behavior of sterols, leading to improved detection limits. und.edunih.gov

Integrated 'Omics' Approaches: Combining lipidomics data with proteomics and transcriptomics will provide a more holistic view of the biosynthetic and signaling pathways. mdpi.commdpi.com Bioinformatics tools are essential for integrating these large datasets and identifying key regulatory nodes. mdpi.com

These technological advancements will facilitate the creation of comprehensive metabolic maps, allowing researchers to track the fate of 3-hydroxychol-5-en-24-oic acid and understand how its levels change in various physiological and pathological states.

Table 3: Advanced Analytical Platforms for Lipidomics/Metabolomics

| Platform | Abbreviation | Key Features | Application for 3-hydroxychol-5-en-24-oic acid |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity for quantification. nih.govresearchgate.net | Targeted quantification in plasma, tissues, and other biological fluids. |

| Two-Dimensional Liquid Chromatography-MS/MS | 2D-LC-MS/MS | Enhanced separation of isomers and matrix removal. nih.gov | Analysis of complex samples with low analyte concentrations. |

| High-Resolution Mass Spectrometry | HRMS | Provides exact mass measurements for formula determination. und.edu | Identification of unknown metabolites and confirmation of identity. |

Exploration of its Role in Undiscovered Biological Processes and Systems

While the primary role of 3-hydroxychol-5-en-24-oic acid is as an intermediate in bile acid synthesis, its potential functions in other biological systems are largely unexplored. Future research will likely uncover novel roles for this molecule, particularly in tissues outside the liver where bile acid synthesis enzymes and receptors are expressed.

One promising area is neurobiology . Cholesterol homeostasis in the brain is critical, and its dysregulation is linked to neurodegenerative diseases. The brain eliminates excess cholesterol primarily by converting it to 24(S)-hydroxycholesterol, which can cross the blood-brain barrier. mdpi.comund.edu The presence of enzymes like CYP27A1 and CYP7B1 in the brain suggests the potential for local synthesis of bile acid-like molecules. researchgate.net Investigating whether 3-hydroxychol-5-en-24-oic acid is present in the central nervous system and whether it interacts with neuronal receptors could reveal new mechanisms for regulating brain cholesterol metabolism and neuronal function.

Another emerging field is immunology . As mentioned, receptors activated by lipid molecules are present on immune cells. nih.gov Bile acids are known to modulate inflammatory responses through these receptors. Given that macrophages express key enzymes for the alternative bile acid pathway, it is plausible that intermediates like 3-hydroxychol-5-en-24-oic acid are produced locally in inflammatory sites and act as paracrine signaling molecules to modulate immune cell behavior. researchgate.net Exploring its impact on cytokine production, phagocytosis, and immune cell differentiation could establish a novel link between cholesterol metabolism and immune regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxychol-5-en-24-oic acid?

- Methodological Answer : The compound is typically synthesized via reduction of keto intermediates or derivatization of bile acid precursors. For example, 7α-/12α-/12β-hydroxy and 7α,12α-dihydroxy derivatives of 3-ketocholanoic acids can be prepared by protecting the 3-keto group as a dimethyl ketal, followed by sodium borohydride reduction of oxo functionalities at positions 7 or 12 . Another route involves starting from hyodesoxycholic acid, where isotopic labeling (e.g., 24.14C) is achieved through controlled oxidation and reduction steps .

Q. What spectroscopic techniques are used to characterize 3-hydroxychol-5-en-24-oic acid and its derivatives?

- Methodological Answer : Structural elucidation relies on NMR (1H and 13C), IR spectroscopy, and mass spectrometry. For instance, 1H NMR at 300 MHz and 13C NMR at 75 MHz in CDCl3 are standard for confirming stereochemistry and functional groups. IR spectra (e.g., Perkin-Elmer FT-IR) verify hydroxyl and carbonyl stretches, while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Q. What safety precautions are critical when handling 3-hydroxychol-5-en-24-oic acid?

- Methodological Answer : The compound is classified as acutely toxic (oral, skin) and a respiratory irritant. Protocols include using PPE (gloves, full-body suits, respirators), avoiding dust formation, and ensuring fume hood ventilation. In case of exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are required .

Q. What is the natural occurrence and biological relevance of this compound?

- Methodological Answer : As a bile acid derivative, it is studied in metabolic pathways and steroid biochemistry. Isolation from natural sources (e.g., plant resins) involves chromatographic purification (silica gel, HPLC) and comparative analysis with synthetic analogs to assess bioactivity .

Advanced Research Questions

Q. How can isotopically labeled 3-hydroxychol-5-en-24-oic acid be synthesized for metabolic studies?

- Methodological Answer : 24.14C-labeled derivatives are prepared via oxidation of hyodesoxycholic acid, followed by borohydride reduction. The labeled carbon is introduced at the carboxyl group, enabling tracking in metabolic flux assays. Purity is validated using radio-HPLC and isotopic dilution analysis .

Q. What strategies enable enantioselective synthesis of 3-hydroxychol-5-en-24-oic acid derivatives?

- Methodological Answer : Enantiomers (e.g., ent-27-HC) are synthesized via cross-metathesis reactions using Grubbs catalysts. Starting from ent-lithocholic acid, a Δ22 steroid intermediate is functionalized with deuterated side chains. Chiral resolution is confirmed by polarimetry and X-ray crystallography .

Q. How should researchers address contradictions in stability or reactivity data across studies?

- Methodological Answer : Discrepancies (e.g., conflicting reports on thermal stability) require systematic re-evaluation under controlled conditions (TGA/DSC for decomposition profiles, NMR kinetics for reactivity). Comparative studies using standardized buffers and temperatures are recommended .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

- Methodological Answer : SAR studies employ modular synthesis (e.g., side-chain modifications via metathesis or oxidation) and in vitro assays. For example, introducing 7-oxo or 12-keto groups and testing cytotoxicity (e.g., MTT assays) or receptor binding (e.g., FXR/PXR luciferase reporters) can delineate functional group contributions .

Q. How can computational modeling complement experimental data for this compound?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular docking predicts interactions with nuclear receptors (e.g., FXR). MD simulations assess membrane permeability, validated by parallel artificial membrane permeability assays (PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.